molecular formula C12H11N3O2 B11878253 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione CAS No. 7697-98-5

6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione

Cat. No.: B11878253
CAS No.: 7697-98-5
M. Wt: 229.23 g/mol
InChI Key: KSVXOMZTTLPACO-UHFFFAOYSA-N
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Description

6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione is a complex organic compound featuring an aziridine ring attached to a quinoxaline core

Chemical Reactions Analysis

Types of Reactions: 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products: The major products formed from these reactions include various amine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione involves the formation of reactive intermediates through the opening of the aziridine ring. These intermediates can interact with various molecular targets, including DNA and proteins, leading to cytotoxic effects. The compound’s ability to form covalent bonds with these targets is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: 6-(Aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione is unique due to its specific quinoxaline core, which imparts distinct electronic properties and reactivity compared to other aziridine derivatives. This uniqueness makes it a valuable compound for specialized applications in scientific research and industry .

Properties

CAS No.

7697-98-5

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

6-(aziridin-1-yl)-2,3-dimethylquinoxaline-5,8-dione

InChI

InChI=1S/C12H11N3O2/c1-6-7(2)14-11-10(13-6)9(16)5-8(12(11)17)15-3-4-15/h5H,3-4H2,1-2H3

InChI Key

KSVXOMZTTLPACO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N3CC3)C

Origin of Product

United States

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